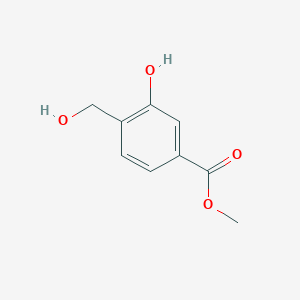

Methyl 3-hydroxy-4-(hydroxymethyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-hydroxy-4-(hydroxymethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-4,10-11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKROFXTOPMVEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40515209 | |

| Record name | Methyl 3-hydroxy-4-(hydroxymethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71780-40-0 | |

| Record name | Methyl 3-hydroxy-4-(hydroxymethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-hydroxy-4-(hydroxymethyl)benzoate from Dimethyl Hydroxyterephthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for the preparation of Methyl 3-hydroxy-4-(hydroxymethyl)benzoate, a valuable building block in medicinal chemistry, from the readily available starting material, dimethyl hydroxyterephthalate. The synthesis navigates the challenge of achieving regioselective mono-reduction of a symmetrical diester through a strategic application of protecting group chemistry and selective reduction methodologies.

Synthetic Strategy Overview

The direct selective reduction of one of the two ester functionalities in dimethyl hydroxyterephthalate presents a significant challenge due to their electronic and steric equivalence. Therefore, a multi-step approach is proposed, leveraging a protecting group to introduce the necessary asymmetry to achieve the desired regioselectivity.

The proposed synthetic route involves three key stages:

-

Protection of the Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can interfere with many reducing agents. To circumvent this, the hydroxyl group is first protected. A bulky silyl ether, such as tert-butyldiphenylsilyl (TBDPS) ether, is chosen for its stability under the subsequent reduction conditions and its potential to sterically hinder the adjacent ester group.

-

Selective Mono-reduction of the Diester: With the hydroxyl group protected, the selective reduction of one ester group to a hydroxymethyl group is performed. This is the crucial step where regioselectivity is achieved. The steric bulk of the TBDPS protecting group is anticipated to direct the reduction to the less hindered ester at the 4-position. Lithium borohydride (LiBH₄) is a suitable reagent for this transformation, as it is known to selectively reduce esters in the presence of other functional groups.[1]

-

Deprotection of the Silyl Ether: The final step involves the removal of the TBDPS protecting group to unveil the phenolic hydroxyl group, yielding the target molecule, this compound. This is typically achieved using a fluoride source, such as tetra-n-butylammonium fluoride (TBAF), which selectively cleaves the silicon-oxygen bond without affecting the ester and alcohol functionalities.[2]

Experimental Protocols

Step 1: Synthesis of Dimethyl 2-((tert-butyldiphenylsilyl)oxy)terephthalate

This step involves the protection of the phenolic hydroxyl group of dimethyl hydroxyterephthalate as a tert-butyldiphenylsilyl (TBDPS) ether.

Methodology:

-

To a solution of dimethyl hydroxyterephthalate (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add tert-butyldiphenylsilyl chloride (TBDPSCl) (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford dimethyl 2-((tert-butyldiphenylsilyl)oxy)terephthalate.

| Reagent | Molar Ratio | Purity | Supplier |

| Dimethyl hydroxyterephthalate | 1.0 | >98% | Commercially Available |

| tert-Butyldiphenylsilyl chloride | 1.1 | >98% | Commercially Available |

| Imidazole | 2.5 | >99% | Commercially Available |

| N,N-Dimethylformamide (anhydrous) | - | >99.8% | Commercially Available |

| Ethyl acetate | - | ACS grade | Commercially Available |

Table 1: Reagents for the protection of the hydroxyl group.

| Parameter | Value |

| Reaction Time | 12-16 hours |

| Temperature | 0 °C to room temperature |

| Expected Yield | 85-95% |

| Purification Method | Column Chromatography |

Table 2: Reaction conditions and expected outcome for the protection step.

Step 2: Synthesis of Methyl 3-((tert-butyldiphenylsilyl)oxy)-4-(hydroxymethyl)benzoate

This is the key regioselective mono-reduction step. The steric hindrance of the TBDPS group is expected to favor the reduction of the ester at the 4-position.

Methodology:

-

Dissolve dimethyl 2-((tert-butyldiphenylsilyl)oxy)terephthalate (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Add a solution of lithium borohydride (LiBH₄) (1.5 equivalents) in THF dropwise to the stirred solution.

-

Stir the reaction mixture at 0 °C and monitor its progress by TLC.

-

Upon consumption of the starting material, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield methyl 3-((tert-butyldiphenylsilyl)oxy)-4-(hydroxymethyl)benzoate.

| Reagent | Molar Ratio | Purity | Supplier |

| Dimethyl 2-((tert-butyldiphenylsilyl)oxy)terephthalate | 1.0 | - | From Step 1 |

| Lithium borohydride (LiBH₄) | 1.5 | >95% | Commercially Available |

| Tetrahydrofuran (anhydrous) | - | >99.9% | Commercially Available |

| Saturated NH₄Cl (aq) | - | - | Laboratory Prepared |

| Ethyl acetate | - | ACS grade | Commercially Available |

Table 3: Reagents for the selective mono-reduction.

| Parameter | Value |

| Reaction Time | 2-4 hours |

| Temperature | 0 °C |

| Expected Yield | 70-85% |

| Purification Method | Column Chromatography |

Table 4: Reaction conditions and expected outcome for the reduction step.

Step 3: Synthesis of this compound

The final step is the deprotection of the silyl ether to yield the target product.

Methodology:

-

Dissolve methyl 3-((tert-butyldiphenylsilyl)oxy)-4-(hydroxymethyl)benzoate (1 equivalent) in THF.

-

Add a 1M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the final product, this compound.

| Reagent | Molar Ratio | Purity | Supplier |

| Methyl 3-((tert-butyldiphenylsilyl)oxy)-4-(hydroxymethyl)benzoate | 1.0 | - | From Step 2 |

| Tetra-n-butylammonium fluoride (TBAF) (1M in THF) | 1.2 | - | Commercially Available |

| Tetrahydrofuran | - | ACS grade | Commercially Available |

Table 5: Reagents for the deprotection of the silyl ether.

| Parameter | Value |

| Reaction Time | 1-2 hours |

| Temperature | Room temperature |

| Expected Yield | 90-98% |

| Purification Method | Column Chromatography |

Table 6: Reaction conditions and expected outcome for the deprotection step.

Visualizing the Synthesis

Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Workflow

Caption: Detailed experimental workflow for the synthesis.

Concluding Remarks

This technical guide provides a robust and scientifically plausible pathway for the synthesis of this compound from dimethyl hydroxyterephthalate. The proposed strategy addresses the core challenge of regioselectivity through a well-considered application of protecting group chemistry. The detailed experimental protocols, based on established chemical transformations, offer a practical starting point for researchers in the field. The provided quantitative data, while based on analogous reactions, serves as a reasonable expectation for the outcomes of each step. This guide is intended to empower researchers and drug development professionals with the necessary information to synthesize this key chemical intermediate.

References

An In-depth Technical Guide to the Chemical Properties of Methyl 3-hydroxy-4-(hydroxymethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of Methyl 3-hydroxy-4-(hydroxymethyl)benzoate. While experimental data for this specific isomer is limited in publicly accessible literature, this document compiles available information and presents data from structurally related compounds to offer valuable insights for researchers, scientists, and professionals in drug development. The guide covers physicochemical properties, potential synthetic approaches, spectral characteristics, and safety considerations. All quantitative data is presented in structured tables, and where applicable, detailed experimental methodologies are provided. Diagrams generated using Graphviz are included to illustrate logical workflows.

Chemical and Physical Properties

This compound, with the CAS number 71780-40-0, is a benzoate ester.[1] Its chemical structure consists of a benzene ring substituted with a methyl ester group, a hydroxyl group, and a hydroxymethyl group at positions 1, 3, and 4, respectively.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | Value for this compound | Value for Methyl 4-(hydroxymethyl)benzoate (Isomer) | Value for Methyl 3-hydroxybenzoate (Isomer) |

| Molecular Formula | C₉H₁₀O₄[1] | C₉H₁₀O₃[2][3] | C₈H₈O₃[4] |

| Molecular Weight | 182.17 g/mol [1] | 166.17 g/mol [2] | 152.15 g/mol [4] |

| Melting Point | Data not available | 47-50 °C[5] | Data not available |

| Boiling Point | Data not available | 129-133 °C @ 0.8 Torr[6] | Data not available |

| Solubility | Data not available | Slightly soluble in water; Soluble in chloroform (25 mg/mL) and ethanol (50 mg/mL). | Data not available |

| Appearance | Data not available | White to off-white crystalline solid.[3] | White crystalline solid. |

Synthesis and Experimental Protocols

Hypothetical Synthetic Workflow:

Caption: Hypothetical workflow for the synthesis of this compound.

General Experimental Protocol for Fischer Esterification (for a related compound, Methyl Benzoate):

This protocol is for the synthesis of methyl benzoate and is provided as a general example of an esterification reaction.[7][8][9]

-

Reaction Setup: In a round-bottom flask, combine benzoic acid, an excess of methanol, and a catalytic amount of concentrated sulfuric acid.

-

Reflux: Heat the mixture to reflux for a specified period, typically 1-2 hours, to allow the reaction to reach equilibrium.

-

Workup: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent such as diethyl ether.

-

Neutralization: The organic layer is washed with a sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted benzoic acid.

-

Drying and Evaporation: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed by rotary evaporation.

-

Purification: The crude product can be purified by distillation to yield pure methyl benzoate.

Spectral Data

No experimental NMR, IR, or mass spectrometry data has been found specifically for this compound. The following sections present data for its isomers to provide an indication of the expected spectral features.

NMR Spectroscopy

¹H NMR of Methyl 4-(hydroxymethyl)benzoate (Isomer):

-

¹H NMR (399.65 MHz, CDCl₃): δ 7.99 (d, J=8.4 Hz, 2H, Ar-H), 7.40 (d, J=8.4 Hz, 2H, Ar-H), 4.73 (s, 2H, -CH₂OH), 3.90 (s, 3H, -OCH₃).[10]

¹³C NMR of Methyl 4-(hydroxymethyl)benzoate (Isomer):

-

Predicted ¹³C NMR chemical shifts can be found in various databases. For instance, the Human Metabolome Database provides predicted spectra for related compounds.[11]

Infrared (IR) Spectroscopy

FTIR of Methyl 4-(hydroxymethyl)benzoate (Isomer):

-

Characteristic peaks would be expected for the O-H stretch of the alcohol (broad, ~3300 cm⁻¹), the C=O stretch of the ester (~1720 cm⁻¹), and C-O stretches (~1280 and 1100 cm⁻¹).[2]

Mass Spectrometry

Mass Spectrum of Methyl 3-hydroxybenzoate (Isomer):

-

The mass spectrum of this isomer would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Biological Activity and Signaling Pathways

There is no specific information available in the reviewed literature regarding the biological activity or the signaling pathways associated with this compound. However, studies on structurally related compounds suggest potential areas of interest.

For example, Methyl 3,4-dihydroxybenzoate has been shown to alleviate oxidative damage in granulosa cells by activating the Nrf2 antioxidant pathway.[12] Another related compound, 4-hydroxy-3-methoxybenzoic acid methyl ester, has been investigated for its potential to target the Akt/NFκB cell survival signaling pathway in cancer cells.[13] These findings suggest that benzoates with hydroxyl and other substitutions can exhibit significant biological effects, warranting further investigation into the specific properties of this compound.

Illustrative Signaling Pathway (Akt/NFκB):

Caption: Inhibition of the Akt/NFκB pathway by a related benzoate derivative.

Safety and Handling

Table 2: GHS Hazard Statements for Related Isomers

| Hazard Statement | Description | Applicable Isomer(s) |

| H302 | Harmful if swallowed. | Methyl 3-hydroxybenzoate[14] |

| H315 | Causes skin irritation. | Methyl 3-hydroxybenzoate, Methyl 4-(hydroxymethyl)benzoate[14][15] |

| H319 | Causes serious eye irritation. | Methyl 3-hydroxybenzoate, Methyl 4-(hydroxymethyl)benzoate[14][15] |

| H335 | May cause respiratory irritation. | Methyl 3-hydroxybenzoate, Methyl 4-(hydroxymethyl)benzoate[14][15] |

General Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a lab coat.[15]

-

Handling: Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.[15]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[15]

Logical Flow for Handling a Chemical Spill:

Caption: General workflow for responding to a chemical spill.

Conclusion

This compound is a compound for which specific experimental data is scarce in the public domain. This guide has compiled the available information and supplemented it with data from structurally similar isomers to provide a foundational understanding of its chemical properties. Further experimental research is necessary to fully characterize its physicochemical properties, develop robust synthetic protocols, and explore its potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in this and related benzoate derivatives.

References

- 1. This compound | 71780-40-0 [chemicalbook.com]

- 2. Methyl 4-(hydroxymethyl)benzoate | C9H10O3 | CID 81325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 6908-41-4: Methyl 4-(hydroxymethyl)benzoate [cymitquimica.com]

- 4. Methyl 3-Hydroxybenzoate | C8H8O3 | CID 88068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 4-(hydroxymethyl)benzoate 98 6908-41-4 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. storage-cdn.labflow.com [storage-cdn.labflow.com]

- 9. scribd.com [scribd.com]

- 10. METHYL (4-HYDROXYMETHYL)BENZOATE(6908-41-4) 1H NMR spectrum [chemicalbook.com]

- 11. Human Metabolome Database: 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0168668) [hmdb.ca]

- 12. Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. fishersci.com [fishersci.com]

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of Methyl 3-hydroxy-4-(hydroxymethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthesis of Methyl 3-hydroxy-4-(hydroxymethyl)benzoate, a key intermediate in the development of various pharmaceutical agents. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with a detailed experimental protocol for its synthesis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, facilitating its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.83 | s | 1H | Ar-OH |

| 7.42 | d, J = 1.9 Hz | 1H | Ar-H 2 |

| 7.36 | dd, J = 8.2, 1.9 Hz | 1H | Ar-H 6 |

| 6.88 | d, J = 8.2 Hz | 1H | Ar-H 5 |

| 5.16 | t, J = 5.6 Hz | 1H | CH ₂-OH |

| 4.51 | d, J = 5.6 Hz | 2H | Ar-CH ₂ |

| 3.81 | s | 3H | -OCH ₃ |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 167.24 | C =O (Ester) |

| 157.0 | C 3-OH |

| 139.8 | C 4-CH₂OH |

| 129.2 | C 1 |

| 122.1 | C 6 |

| 117.5 | C 5 |

| 114.9 | C 2 |

| 62.8 | Ar-C H₂ |

| 52.4 | -OC H₃ |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3200 | Broad | O-H stretch (phenolic and alcoholic) |

| 1715 | Strong | C=O stretch (ester) |

| 1605, 1580 | Medium | C=C stretch (aromatic) |

| 1280 | Strong | C-O stretch (ester) |

| 1050 | Medium | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 182.05 | 100 | [M]⁺ (Molecular Ion) |

| 151.04 | 85 | [M - OCH₃]⁺ |

| 123.03 | 60 | [M - COOCH₃]⁺ |

| 95.03 | 45 | [M - COOCH₃ - CO]⁺ |

Experimental Protocols

Synthesis of this compound.[1]

A solution of dimethyl hydroxyterephthalate (500 mg, 2.38 mmol) in 5 mL of tetrahydrofuran (THF) is prepared. To this solution, sodium borohydride (180 mg, 4.76 mmol, 2 equivalents) is added, and the resulting suspension is heated at reflux for 2 hours. Following the reflux period, the solvent is removed under reduced pressure (in vacuo). The resulting residue is treated with 5 mL of water and then acidified with 1M hydrochloric acid (HCl). The solution is stored at 0°C until crystallization of the product is observed. The crude product can be further purified by column chromatography.

NMR Spectroscopy

NMR spectra are typically recorded on a 500 MHz or 600 MHz spectrometer.[1] A sample of approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is analyzed, often as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are acquired using a mass spectrometer, often with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, and the resulting mass-to-charge ratios (m/z) of the molecular ion and fragment ions are recorded.

Visualization of Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound from dimethyl hydroxyterephthalate.

Caption: Synthetic route to this compound.

References

"Methyl 3-hydroxy-4-(hydroxymethyl)benzoate" CAS number and molecular structure

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, in-depth technical information, including detailed experimental protocols, extensive quantitative data, and specific biological activities for Methyl 3-hydroxy-4-(hydroxymethyl)benzoate (CAS No. 71780-40-0), is limited. This guide provides the available core data for this compound and, for comparative context, includes information on the structurally similar and more extensively researched compound, Methyl 4-(hydroxymethyl)benzoate.

Core Data: this compound

This compound is a substituted aromatic compound. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 71780-40-0 | [1] |

| Molecular Formula | C₉H₁₀O₄ | [1] |

| Molecular Weight | 182.17 g/mol | [1] |

| IUPAC Name | This compound | |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)CO)O |

Molecular Structure:

Theoretical Synthesis Pathway

Comparative Analysis: Methyl 4-(hydroxymethyl)benzoate

Due to the limited data on this compound, a brief overview of the structurally similar and more extensively documented compound, Methyl 4-(hydroxymethyl)benzoate (CAS No. 6908-41-4), is provided for contextual understanding.

| Property | Value | Reference |

| CAS Number | 6908-41-4 | [2][3][4][5] |

| Molecular Formula | C₉H₁₀O₃ | [4][5] |

| Molecular Weight | 166.17 g/mol | [2][4][5] |

| Appearance | White to off-white crystalline solid | [3][4] |

Applications in Research and Development

Methyl 4-(hydroxymethyl)benzoate serves as a versatile intermediate in organic synthesis.[3] It has been identified as a useful biochemical for proteomics research.[4] Its applications extend to being a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[3][4] Some studies have also suggested potential antimicrobial and antioxidant properties for this compound.[4]

Experimental Protocols: Synthesis of Methyl 4-(hydroxymethyl)benzoate

A common method for the synthesis of Methyl 4-(hydroxymethyl)benzoate is the esterification of 4-(hydroxymethyl)benzoic acid.

General Protocol:

-

Reaction Setup: 4-(hydroxymethyl)benzoic acid is dissolved in methanol, which acts as both the solvent and a reactant.

-

Catalysis: A strong acid catalyst, such as concentrated sulfuric acid, is added to the mixture.

-

Reflux: The reaction mixture is heated under reflux for several hours to facilitate the esterification process.

-

Work-up: After cooling, the mixture is typically poured into water, leading to the precipitation of the crude product.

-

Purification: The crude product is then collected and purified, often through recrystallization, to yield pure Methyl 4-(hydroxymethyl)benzoate.

Conclusion

While this compound is a defined chemical entity with a known structure and CAS number, there is a notable absence of comprehensive technical data in the public domain. This limits a thorough evaluation of its properties, potential applications, and biological significance. For researchers and drug development professionals, this compound may represent an unexplored area of chemical space. Future studies are necessary to elucidate its chemical reactivity, biological activity, and potential as a building block in medicinal chemistry and other scientific fields. The information available on structurally related compounds, such as Methyl 4-(hydroxymethyl)benzoate, may offer a starting point for investigating the potential characteristics of this compound.

References

- 1. This compound | 71780-40-0 [chemicalbook.com]

- 2. 4-(ヒドロキシメチル)安息香酸メチル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. CAS 6908-41-4: Methyl 4-(hydroxymethyl)benzoate [cymitquimica.com]

- 4. Buy Methyl 4-(hydroxymethyl)benzoate | 6908-41-4 [smolecule.com]

- 5. Methyl 4-(hydroxymethyl)benzoate | C9H10O3 | CID 81325 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling Methyl 3-hydroxy-4-(hydroxymethyl)benzoate: A Proposed Technical Guide for a Novel Compound

Disclaimer: The following technical guide for "Methyl 3-hydroxy-4-(hydroxymethyl)benzoate" (CAS No. 71780-40-0) is a proposed framework based on established chemical principles and data from structurally related compounds. As of the compilation of this document, detailed experimental data for this specific molecule is not extensively available in the public domain. This guide is intended to provide a scientifically grounded projection of its synthesis, characterization, and potential biological evaluation for researchers and drug development professionals.

Introduction

This compound is a substituted aromatic ester with potential applications in medicinal chemistry and materials science. Its structure, featuring a hydroxyl group, a hydroxymethyl group, and a methyl ester on a benzene ring, presents multiple reactive sites for further chemical modification, making it an interesting scaffold for the synthesis of novel derivatives. This guide outlines a proposed pathway for its synthesis, a comprehensive plan for its characterization, and a general workflow for its initial biological screening.

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of this compound is presented in Table 1. These values are computationally derived and await experimental verification.

| Property | Predicted Value | Data Source |

| Molecular Formula | C₉H₁₀O₄ | - |

| Molecular Weight | 182.17 g/mol | - |

| CAS Number | 71780-40-0 | - |

| IUPAC Name | This compound | - |

| SMILES | COC(=O)c1ccc(c(c1)O)CO | - |

| InChI Key | Not Available | - |

Proposed Synthesis

A plausible synthetic route to this compound can be envisioned starting from commercially available 3-hydroxybenzoic acid. The proposed multi-step synthesis is outlined below.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Esterification of 3-Hydroxybenzoic Acid

This protocol describes the synthesis of Methyl 3-hydroxybenzoate.

-

Reagents and Materials:

-

3-Hydroxybenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

To a solution of 3-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 3-hydroxybenzoate.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Hydroxymethylation of Methyl 3-hydroxybenzoate

This protocol outlines the proposed synthesis of this compound.

-

Reagents and Materials:

-

Methyl 3-hydroxybenzoate

-

Formaldehyde (37% aqueous solution)

-

Sodium hydroxide

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Stirring apparatus

-

-

Procedure:

-

Dissolve Methyl 3-hydroxybenzoate (1.0 eq) in an aqueous solution of sodium hydroxide (1.2 eq).

-

Cool the solution to 10-15 °C and add formaldehyde solution (1.5 eq) dropwise while maintaining the temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture in an ice bath and acidify to pH 6-7 with 1 M hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Proposed Characterization

A thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. The following analytical techniques are proposed.

Spectroscopic Data (Expected)

The expected spectroscopic data, based on the proposed structure, is summarized in Table 2.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (multiplets), hydroxymethyl protons (singlet), methyl ester protons (singlet), hydroxyl protons (broad singlet). |

| ¹³C NMR | Aromatic carbons, hydroxymethyl carbon, methyl ester carbon, carbonyl carbon. |

| FT-IR (cm⁻¹) | Broad O-H stretch (hydroxyls), C-H stretch (aromatic and aliphatic), C=O stretch (ester), C-O stretch. |

| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight (182.17). |

Chromatographic Data (Expected)

| Technique | Expected Outcome |

| TLC | Single spot indicating purity after column chromatography. |

| HPLC | Single peak with a specific retention time, purity >95%. |

Preliminary Biological Screening

To assess the potential bioactivity of this compound, a general screening workflow is proposed.

General Biological Screening Workflow

Caption: A general workflow for the initial biological screening of the title compound.

Experimental Protocols for Biological Assays

Detailed protocols for a variety of standard in vitro assays can be found in the scientific literature. A general outline for a few key assays is provided below.

-

Cytotoxicity Assay (MTT Assay):

-

Seed cells in a 96-well plate and incubate.

-

Treat cells with various concentrations of the test compound.

-

After a set incubation period, add MTT solution and incubate.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength to determine cell viability.

-

-

Antimicrobial Assay (Minimum Inhibitory Concentration - MIC):

-

Prepare serial dilutions of the test compound in a suitable broth medium in a 96-well plate.

-

Inoculate each well with a standardized microbial suspension.

-

Incubate the plate under appropriate conditions.

-

Determine the MIC as the lowest concentration of the compound that inhibits visible microbial growth.

-

-

Antioxidant Assay (DPPH Radical Scavenging Assay):

-

Prepare various concentrations of the test compound.

-

Mix the compound solutions with a solution of DPPH radical.

-

Incubate the mixture in the dark.

-

Measure the absorbance at a specific wavelength.

-

Calculate the percentage of radical scavenging activity.

-

Conclusion

This technical guide provides a proposed framework for the discovery and initial characterization of this compound. The outlined synthetic route is based on well-established chemical transformations. The proposed characterization and biological screening workflows offer a comprehensive plan for evaluating this novel compound. It is important to reiterate that the presented data and protocols are hypothetical and require experimental validation. This document aims to serve as a valuable resource for researchers embarking on the synthesis and investigation of this and other new chemical entities.

An In-depth Technical Guide to the Physical Properties of Methyl 3-hydroxy-4-(hydroxymethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of Methyl 3-hydroxy-4-(hydroxymethyl)benzoate (CAS No. 71780-40-0). Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide also includes data for structurally related compounds to offer a comparative context. Furthermore, standardized experimental protocols for determining key physical properties are detailed to aid researchers in their own characterization efforts.

Physical Properties of this compound

Table 1: Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 71780-40-0 | N/A |

| Molecular Formula | C₉H₁₀O₄ | N/A |

| Molecular Weight | 182.17 g/mol | N/A |

| Boiling Point | 331.8 °C at 760 mmHg | [1] |

| Density | 1.305 g/cm³ | [1] |

| Melting Point | Data not available | [1][2] |

| Solubility | Data not available | [1][2] |

Comparative Physical Properties of Related Compounds

To provide a frame of reference, the following table summarizes the physical properties of structurally similar compounds. These compounds share key functional groups with this compound and can offer insights into its expected physical behavior.

Table 2: Physical Properties of Compounds Structurally Related to this compound

| Compound | CAS Number | Melting Point (°C) | Solubility |

| Methyl 4-(hydroxymethyl)benzoate | 6908-41-4 | 47-50 | Chloroform: 25 mg/mL; Slightly soluble in water. |

| Methyl 3-hydroxybenzoate | 19438-10-9 | 71-74 | Data not available |

| Methyl 4-hydroxybenzoate | 99-76-3 | 125-128 | Slightly soluble in water; Soluble in ethanol, ether, acetone. |

| Methyl 3-amino-4-hydroxybenzoate | 536-25-4 | 138-142 | Data not available |

| Methyl 4-hydroxy-3-methylbenzoate | 42113-13-3 | 106-109 | Data not available |

Experimental Protocols

The following are detailed, generalized protocols for the experimental determination of melting point and solubility for a solid organic compound like this compound.

This method is a standard technique for determining the melting point of a crystalline solid.[3][4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: Ensure the sample of this compound is pure and dry. If necessary, purify the sample by recrystallization. Grind the crystalline solid into a fine powder using a mortar and pestle.

-

Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube. Invert the tube and tap it gently on a hard surface to pack the solid down into the sealed end. The packed sample should be approximately 2-3 mm in height.[1]

-

Measurement:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Set the heating rate to a rapid setting initially to approach the expected melting point quickly.

-

When the temperature is about 15-20°C below the anticipated melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[1]

-

Observe the sample through the magnifying lens.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has completely liquefied. The melting point is reported as this range. For a pure compound, this range should be narrow (typically 0.5-2°C).

This protocol outlines a method for determining the qualitative solubility of a compound in various solvents.

Apparatus:

-

Small test tubes

-

Vortex mixer or glass stirring rods

-

Spatula or weighing balance

-

A selection of solvents (e.g., water, ethanol, acetone, ethyl acetate, hexane, 5% aq. NaOH, 5% aq. HCl)

Procedure:

-

Sample Preparation: Place approximately 10-20 mg of this compound into a small, clean test tube.

-

Solvent Addition: Add 1 mL of the chosen solvent to the test tube.

-

Mixing: Vigorously agitate the mixture using a vortex mixer or by flicking the test tube for at least 30 seconds to ensure thorough mixing.[5]

-

Observation: Visually inspect the mixture against a light source.[6]

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.[5]

-

-

Data Recording: Record the solubility of the compound in each solvent. For compounds that are insoluble in water, their solubility in acidic and basic aqueous solutions can provide information about their functional groups.

Logical Workflow

The following diagram illustrates a logical workflow for the characterization of the physical properties of a novel or uncharacterized solid organic compound.

Caption: Logical workflow for determining the physical properties of a solid compound.

References

Stability and Storage of Methyl 3-hydroxy-4-(hydroxymethyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 3-hydroxy-4-(hydroxymethyl)benzoate. Drawing upon data from analogous phenolic compounds and established international guidelines, this document outlines the expected stability profile, potential degradation pathways, and detailed experimental protocols for robust stability testing. The information herein is intended to support researchers and drug development professionals in ensuring the integrity and quality of this compound for its use as a key intermediate in pharmaceutical synthesis.

Introduction

This compound is a valuable building block in the synthesis of various pharmaceutical compounds, including histone deacetylase (HDAC) inhibitors. As with any chemical intermediate intended for pharmaceutical use, understanding its stability profile is critical for ensuring the quality, safety, and efficacy of the final drug product. This guide summarizes the known information and provides a framework for establishing a comprehensive stability program for this compound.

Chemical Properties and General Stability

This compound is a phenolic compound and an ester of a hydroxybenzoic acid derivative. This chemical structure informs its likely stability characteristics. Phenolic compounds are known to be susceptible to oxidation, which can be catalyzed by light, heat, and the presence of metal ions. The ester functional group is prone to hydrolysis, particularly under basic or acidic conditions.

While specific quantitative stability data for this compound is not extensively available in public literature, information on closely related compounds, such as parabens (esters of p-hydroxybenzoic acid), indicates a general stability under neutral conditions but a susceptibility to degradation at elevated temperatures and pH extremes.

Recommended Storage Conditions

Based on supplier information and the general chemical nature of the compound, the following storage conditions are recommended to maintain the integrity of this compound.

| Parameter | Recommended Condition | Rationale |

| Temperature | Room Temperature (RT) or Refrigerated (2-8°C) | To minimize thermal degradation. Some suppliers of analogous compounds recommend 4°C. |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen) | To prevent oxidation of the phenolic hydroxyl group. |

| Light | Protect from light | To prevent photodegradation. |

| Container | Well-closed, non-reactive container (e.g., amber glass) | To prevent contamination and interaction with the container material. |

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be hydrolysis and oxidation.

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Testing

To rigorously determine the stability of this compound, a stability testing program based on the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines is recommended. This involves both forced degradation studies and long-term stability testing.

Forced Degradation Studies

Forced degradation (or stress testing) is undertaken to identify potential degradation products and to establish the intrinsic stability of the molecule. This information is crucial for developing stability-indicating analytical methods.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60°C for 24-48 hours. |

| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and maintain at room temperature for 8-24 hours. |

| Oxidation | Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours. |

| Thermal Degradation | Expose the solid compound to 60°C for 48 hours. |

| Photostability | Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |

Long-Term and Accelerated Stability Testing

Formal stability studies are designed to establish the re-test period or shelf life of the compound under defined storage conditions.

Table 3: ICH Recommended Storage Conditions for Stability Testing

| Study Type | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Analytical Methodology

A validated, stability-indicating analytical method is required to quantify the amount of this compound and its degradation products. A High-Performance Liquid Chromatography (HPLC) method with UV detection is a suitable technique.

5.3.1. Example HPLC Method Parameters (to be optimized)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: To be determined based on the UV spectrum of the compound (likely around 254 nm)

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

5.3.2. Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, range, accuracy, precision, and robustness.

Workflow for a Stability Study

The following diagram illustrates a typical workflow for conducting a stability study of this compound.

Caption: Workflow for a stability study of a pharmaceutical intermediate.

Conclusion

While specific quantitative stability data for this compound requires empirical determination, this guide provides a robust framework for its handling, storage, and stability assessment. By adhering to the recommended storage conditions and implementing a comprehensive stability testing program based on ICH guidelines, researchers and drug development professionals can ensure the quality and integrity of this critical pharmaceutical intermediate. The experimental protocols outlined herein provide a clear path for generating the necessary data to establish a formal re-test period and to understand the degradation profile of the molecule.

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of Methyl 3-hydroxy-4-(hydroxymethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxy-4-(hydroxymethyl)benzoate (CAS No. 71780-40-0) is a versatile benzoic acid derivative that has emerged as a crucial building block in medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and, most significantly, its application as a key intermediate in the development of targeted therapeutics. The primary focus of this document is on its role in the synthesis of selective histone deacetylase 6 (HDAC6) inhibitors, a promising class of drugs for the treatment of neurodegenerative diseases and cancers. Detailed experimental protocols, quantitative data on derivative compounds, and visualizations of synthetic pathways are presented to facilitate further research and application in drug discovery programs.

Introduction

This compound is a functionalized aromatic compound featuring hydroxyl, hydroxymethyl, and methyl ester moieties. This unique combination of functional groups makes it an attractive starting material for the synthesis of more complex molecules, particularly in the pharmaceutical industry. While direct biological activity of this compound is not extensively documented, its utility as a synthetic intermediate is well-established, most notably in the creation of potent and selective inhibitors of histone deacetylase 6 (HDAC6).

HDAC6 is a class IIb histone deacetylase that plays a critical role in various cellular processes, including protein degradation, cell migration, and microtubule dynamics. Dysregulation of HDAC6 activity has been implicated in the pathology of several diseases, including Alzheimer's disease, Parkinson's disease, and various cancers. Consequently, the development of selective HDAC6 inhibitors is an area of intense research, and this compound serves as a valuable scaffold in this endeavor.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and research. The following table summarizes its key properties.

| Property | Value | Source |

| CAS Number | 71780-40-0 | ChemicalBook |

| Molecular Formula | C₉H₁₀O₄ | Alfa Chemistry[1] |

| Molecular Weight | 182.17 g/mol | Alfa Chemistry[1] |

| Boiling Point | 331.8°C at 760 mmHg | Alfa Chemistry[1] |

| Flash Point | 134.7°C | Alfa Chemistry[1] |

| Density | 1.305 g/cm³ | Alfa Chemistry[1] |

| Appearance | Solid | - |

| InChI Key | IPKROFXTOPMVEF-UHFFFAOYSA-N | Alfa Chemistry[1] |

| SMILES | COC(=O)C1=CC(=C(C=C1)CO)O | Alfa Chemistry[1] |

Synthesis and Experimental Protocols

The primary documented application of this compound is as a synthetic intermediate. A key synthesis of this compound starts from dimethyl hydroxyterephthalate.

Synthesis of this compound

A detailed protocol for the synthesis of this compound is provided in patent literature, highlighting its role as a precursor to more complex pharmaceutical agents.[1]

Experimental Protocol:

-

Reaction Setup: To a solution of 500 mg (2.38 mmol) of dimethyl hydroxyterephthalate in 5 mL of tetrahydrofuran (THF), add 180 mg (4.76 mmol, 2 equivalents) of sodium borohydride.

-

Reflux: Heat the resulting suspension at reflux for 2 hours.

-

Work-up: Remove the solvent in vacuo. Add 5 mL of water to the resulting residue.

-

Acidification and Crystallization: Acidify the solution with 1M HCl and store at 0°C until crystallization is observed.

-

Purification: The product can be further purified by appropriate chromatographic techniques.

Synthesis of this compound.

Application in Drug Discovery: Synthesis of HDAC6 Inhibitors

The principal research application of this compound is as a cornerstone intermediate in the multi-step synthesis of selective HDAC6 inhibitors. These inhibitors are being investigated for their therapeutic potential in a range of diseases.

Role in the Synthesis of Bavarostat Analogues

A notable example is the synthesis of analogues of Bavarostat, a potent and selective HDAC6 inhibitor with excellent brain permeability. This compound provides the core phenolic ring structure onto which further functionalities are built to achieve high affinity and selectivity for the HDAC6 enzyme.

The general synthetic strategy involves the functionalization of both the hydroxyl and hydroxymethyl groups of the molecule to introduce a "cap" group, a "linker," and a zinc-binding group, which are the three key pharmacophoric elements of HDAC inhibitors.

Synthetic workflow from the core intermediate to a final HDAC6 inhibitor.

Biological Activity of Derivative Compounds

While this compound itself is not reported to have significant HDAC inhibitory activity, the compounds synthesized from it have demonstrated high potency and selectivity. The table below presents the IC50 values for representative HDAC inhibitors derived from this intermediate, as reported in patent literature.[1]

| Compound | Target | IC50 (nM) |

| Example Compound 1 | HDAC6 | 1.2 |

| Example Compound 2 | HDAC6 | 2.5 |

| Example Compound 3 | HDAC6 | 3.1 |

| Martinostat (Reference) | HDAC6 | 0.5 |

Note: The "Example Compounds" are complex molecules synthesized using this compound as a starting material.

Involvement in Signaling Pathways

The research applications of this compound are intrinsically linked to the signaling pathways modulated by its downstream products, primarily the HDAC6-related pathways. HDAC6 has a multitude of substrates, and its inhibition can impact several key cellular processes.

Modulation of the HDAC6 pathway by inhibitors derived from the title compound.

By serving as a precursor for HDAC6 inhibitors, this compound is instrumental in the development of tools to probe and therapeutically target this pathway. The inhibition of HDAC6 leads to the hyperacetylation of its substrates, such as α-tubulin, which can restore axonal transport deficits observed in neurodegenerative disorders.

Future Perspectives and Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its primary and most impactful research application to date is in the synthesis of selective HDAC6 inhibitors. This technical guide has outlined its synthesis, key properties, and its role in the development of these promising therapeutic agents.

Future research may explore the use of this intermediate in the synthesis of other classes of bioactive molecules, leveraging its unique pattern of functionalization. Furthermore, while no significant intrinsic biological activity has been reported, high-throughput screening of this and related simple benzoates could uncover novel, albeit likely modest, biological effects.

References

The Versatile Building Block: A Technical Guide to Methyl 3-hydroxy-4-(hydroxymethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxy-4-(hydroxymethyl)benzoate is a functionalized aromatic compound with significant potential as a versatile building block in organic synthesis. Its unique arrangement of a hydroxyl group, a hydroxymethyl group, and a methyl ester on a benzene ring provides multiple reactive sites for the construction of complex molecular architectures. This technical guide provides an in-depth overview of its synthesis, properties, and applications, with a focus on its utility in medicinal chemistry and drug discovery.

Physicochemical and Spectral Data

A comprehensive summary of the known quantitative data for this compound is presented below. These properties are essential for its application in synthetic chemistry, influencing reaction conditions, purification strategies, and formulation development.

| Property | Value | Reference |

| CAS Number | 71780-40-0 | [1][2] |

| Molecular Formula | C₉H₁₀O₄ | |

| Molecular Weight | 182.17 g/mol | |

| Boiling Point | 331.8 °C at 760 mmHg | [3] |

| Density | 1.305 g/cm³ | [3] |

| Flash Point | 134.7 °C | [3] |

| 1H NMR (DMSO-d₆) | δ 11.3 (s, 1H), 9.9 (s, 1H), 8.69 (m, 2H), 7.80-7.53 (m, 3H), 4.23 (s, 2H), 3.34 (s, 8H), 2.67 (s, 2H), 2.49 (m, 12H), 1.93 (m, 3H), 1.76-1.44 (m, 14H) | [3] |

Synthesis

This compound can be synthesized via the reduction of dimethyl hydroxyterephthalate. The following protocol is based on established laboratory procedures.

Experimental Protocol: Synthesis of this compound[3]

Materials:

-

Dimethyl hydroxyterephthalate

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF)

-

1M Hydrochloric acid (HCl)

-

Water

Procedure:

-

To a solution of dimethyl hydroxyterephthalate (1.0 eq) in THF, add sodium borohydride (2.0 eq).

-

Heat the resulting suspension at reflux for 2 hours.

-

Remove the solvent under reduced pressure.

-

Add water to the resulting residue.

-

Acidify the solution with 1M HCl.

-

Store the solution at 0 °C to induce crystallization.

-

Purify the product by a suitable method (e.g., recrystallization or column chromatography).

Mechanism of Synthesis:

The synthesis proceeds via the selective reduction of one of the ester groups of dimethyl hydroxyterephthalate to a primary alcohol by sodium borohydride, a hydride reducing agent. The other ester group and the aromatic ring remain unaffected under these conditions.

Applications as a Synthetic Building Block

The strategic placement of three distinct functional groups makes this compound a valuable intermediate for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The phenolic hydroxyl, primary alcohol, and methyl ester moieties can be selectively modified to introduce diverse pharmacophores and modulate the physicochemical properties of the target compounds.

Role in the Synthesis of HDAC6 Inhibitors

One notable application of this compound is as a precursor in the synthesis of Histone Deacetylase 6 (HDAC6) inhibitors.[3] These inhibitors are of significant interest for the treatment of various diseases, including cancer and central nervous system disorders.

The synthesis of these inhibitors often involves the functionalization of the hydroxyl and hydroxymethyl groups to introduce moieties that can interact with the active site of the HDAC6 enzyme.

Reactivity and Synthetic Potential

The reactivity of this compound is governed by its three principal functional groups:

-

Phenolic Hydroxyl Group: This group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile. It can readily undergo O-alkylation and O-acylation reactions.

-

Hydroxymethyl Group: As a primary alcohol, this group can be oxidized to an aldehyde or a carboxylic acid. It can also be converted to a leaving group (e.g., tosylate or halide) to facilitate nucleophilic substitution reactions.

-

Methyl Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification or be reduced to a primary alcohol.

The differential reactivity of these groups allows for selective transformations, making this molecule a highly versatile platform for introducing molecular diversity.

Conclusion

This compound is a promising and versatile building block for organic synthesis, particularly in the development of novel therapeutic agents. Its readily accessible functional groups provide a scaffold for the construction of a wide array of complex molecules. While there is a need for more comprehensive characterization of its physicochemical and spectral properties, the available data and synthetic applications highlight its potential as a valuable tool for researchers and professionals in the field of drug discovery and development.

References

The Unexplored Therapeutic Potential: A Technical Guide to the Biological Activity of Methyl 3-hydroxy-4-(hydroxymethyl)benzoate and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 3-hydroxy-4-(hydroxymethyl)benzoate, a derivative of the widely studied protocatechuic acid (PCA), represents a promising yet largely unexplored scaffold in medicinal chemistry. While direct biological data on this specific molecule is limited, its structural relationship to PCA and its isomers provides a strong rationale for investigating its potential as a therapeutic agent. This technical guide consolidates the known biological activities of its parent compound, protocatechuic acid, and explores the potential of its derivatives, with a particular focus on the development of histone deacetylase 6 (HDAC6) inhibitors. Drawing from extensive literature, this document provides quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction: The Protocatechuic Acid Family

Protocatechuic acid (3,4-dihydroxybenzoic acid) is a simple phenolic acid found in a variety of plants and is a major metabolite of antioxidant polyphenols.[1][2] It is well-documented for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[3][4] this compound, as a derivative, is poised to share or even enhance some of these properties, offering a unique starting point for the design of novel therapeutics.

Biological Activities of Protocatechuic Acid: A Foundation for its Derivatives

The biological activities of protocatechuic acid are diverse and well-documented, providing a predictive framework for the potential therapeutic applications of its derivatives.

Antioxidant Activity

PCA is a potent antioxidant, exhibiting its effects through various mechanisms, including free radical scavenging and metal ion chelation.[1][3] Its antioxidant capacity has been quantified in numerous in vitro assays.

Table 1: In Vitro Antioxidant Activity of Protocatechuic Acid (PCA) [1][5][6]

| Assay | IC50 of PCA (Relative Activity vs. Trolox) |

| DPPH Radical Scavenging | 2.8 |

| ABTS Radical Scavenging | 2.3 |

| Superoxide Anion Radical Scavenging | 4.2 |

| Hydroxyl Radical Scavenging | 1.0 |

| Ferric Ion (Fe³⁺) Reducing Power | 3.7 |

| Cupric Ion (Cu²⁺) Reducing Power | 6.1 |

| Ferrous Ion (Fe²⁺) Chelating Ability | 2.7 |

| Cupric Ion (Cu²⁺) Chelating Ability | 1.5 |

Anti-inflammatory Activity

PCA has demonstrated significant anti-inflammatory properties in various in vivo models.[7][8] This activity is attributed to its ability to modulate key inflammatory signaling pathways.

Table 2: In Vivo Anti-inflammatory Activity of Protocatechuic Acid (PCA) [7]

| Animal Model | Treatment | Outcome |

| Carrageenan-induced paw edema (rat) | PCA (25, 50, 100 mg/kg, p.o.) | Significant inhibition of paw edema |

| Cotton pellet-induced granuloma (rat) | PCA (25, 50, 100 mg/kg, p.o.) | Significant reduction in granuloma weight |

| Acetic acid-induced writhing (mouse) | PCA (35, 70, 140 mg/kg, p.o.) | Significant reduction in the number of writhes |

Neuroprotective Activity

PCA has shown promise in protecting against neuronal damage in models of neurodegenerative diseases and seizures.[9][10][11] Its neuroprotective effects are linked to its antioxidant and anti-inflammatory actions within the central nervous system. In a model of pilocarpine-induced seizures in rats, treatment with PCA (30 mg/kg, i.p.) for three consecutive days resulted in a significant reduction in the number of degenerating neurons in various hippocampal regions.[10]

This compound Derivatives as HDAC6 Inhibitors

A significant area of potential for derivatives of this compound lies in the development of histone deacetylase 6 (HDAC6) inhibitors. A close isomer, methyl 4-(hydroxymethyl)benzoate, serves as a key starting material in the synthesis of potent and selective HDAC6 inhibitors.[12]

HDAC6 is a unique, primarily cytoplasmic deacetylase that plays a crucial role in cellular processes such as protein quality control and microtubule dynamics. Its dysregulation is implicated in neurodegenerative diseases and cancer, making it an attractive therapeutic target.

One such inhibitor, N-hydroxy-4-[(N(2-hydroxyethyl)-2-phenylacetamido)methyl)benzamide] (HPB), synthesized from methyl 4-(hydroxymethyl)benzoate, demonstrates high selectivity for HDAC6.[12]

Table 3: Inhibitory Activity of HPB against HDAC Isoforms [12]

| HDAC Isoform | IC50 (nM) |

| HDAC6 | 31 |

| HDAC1 | 1,130 |

This highlights the potential of the this compound scaffold as a foundation for developing novel and selective HDAC6 inhibitors.

Signaling Pathways and Mechanisms of Action

The biological activities of protocatechuic acid and its derivatives are mediated through the modulation of several key signaling pathways.

Antioxidant Mechanism

The antioxidant effect of PCA is primarily due to its ability to donate hydrogen atoms or electrons to neutralize free radicals.

Antioxidant mechanism of Protocatechuic Acid.

Anti-inflammatory Signaling

PCA exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a central regulator of inflammation.

Inhibition of the NF-κB signaling pathway by PCA.

HDAC6 Inhibition and Neuroprotection

HDAC6 inhibitors, potentially derived from this compound, can promote neuroprotection through the acetylation of α-tubulin, which enhances microtubule stability and axonal transport.

References

- 1. A Review on Protocatechuic Acid and Its Pharmacological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ptfarm.pl [ptfarm.pl]

- 3. PHARMACOLOGICAL ACTIVITIES OF PROTOCATECHUIC ACID - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Cancer-Protective Potential of Protocatechuic Acid: A Narrative Review [mdpi.com]

- 5. ffhdj.com [ffhdj.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory and analgesic activity of protocatechuic acid in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Examining the neuroprotective effects of protocatechuic acid and chrysin on in vitro and in vivo models of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Neuroprotective effects of protocatechuic acid on sodium arsenate induced toxicity in mice: Role of oxidative stress, inflammation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Creation of a histone deacetylase 6 inhibitor and its biological effects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Experimental protocol for the synthesis of "Methyl 3-hydroxy-4-(hydroxymethyl)benzoate"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a comprehensive experimental protocol for the multi-step synthesis of Methyl 3-hydroxy-4-(hydroxymethyl)benzoate, a valuable intermediate in the synthesis of various pharmaceutical compounds. The described synthetic route begins with the readily available starting material, 4-methyl-3-nitrobenzoic acid, and proceeds through a series of six key transformations: Fischer esterification, reduction of the nitro group, diazotization to introduce a hydroxyl group, protection of the phenolic hydroxyl via acetylation, selective benzylic oxidation of the methyl group, and a final deprotection step to yield the target molecule. This protocol provides detailed methodologies for each reaction, including reagent quantities, reaction conditions, and purification procedures, to guide researchers in the successful synthesis of this important building block.

Introduction

This compound is a key structural motif found in a variety of biologically active molecules. Its bifunctional nature, possessing both a phenolic hydroxyl and a benzylic alcohol, makes it a versatile precursor for the elaboration of more complex molecular architectures in drug discovery and development. The synthetic pathway outlined in this application note is designed to be a robust and scalable route, utilizing common and well-established organic transformations.

Overall Synthesis Workflow

The synthesis of this compound is accomplished through the six-step sequence illustrated below.

Figure 1. Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Fischer Esterification of 4-Methyl-3-nitrobenzoic Acid

This procedure describes the conversion of 4-methyl-3-nitrobenzoic acid to its corresponding methyl ester via an acid-catalyzed esterification.

Materials:

-

4-Methyl-3-nitrobenzoic acid

-

Anhydrous methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methyl-3-nitrobenzoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 4-methyl-3-nitrobenzoate, which can be purified by recrystallization from methanol.

Step 2: Reduction of Methyl 4-methyl-3-nitrobenzoate

This step involves the reduction of the nitro group to an amine using catalytic hydrogenation.

Materials:

-

Methyl 4-methyl-3-nitrobenzoate

-

Methanol (MeOH)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

Dissolve Methyl 4-methyl-3-nitrobenzoate in methanol in a suitable hydrogenation vessel.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Seal the vessel and purge with nitrogen gas before introducing hydrogen gas to a pressure of 50 psi.

-

Stir the mixture vigorously at room temperature for 12-16 hours.

-

Upon completion (monitored by TLC), carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain Methyl 3-amino-4-methylbenzoate.

Step 3: Diazotization of Methyl 3-amino-4-methylbenzoate

This procedure converts the amino group to a hydroxyl group via a diazonium salt intermediate.

Materials:

-

Methyl 3-amino-4-methylbenzoate

-

Dilute sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Water

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve Methyl 3-amino-4-methylbenzoate in dilute sulfuric acid at 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.

-

Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

-

Cool the mixture to room temperature and extract the product with ethyl acetate.

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give crude Methyl 3-hydroxy-4-methylbenzoate, which can be purified by column chromatography.

Step 4: Protection of the Phenolic Hydroxyl Group (Acetylation)

To prevent unwanted side reactions during the subsequent oxidation step, the phenolic hydroxyl group is protected as an acetate ester.

Materials:

-

Methyl 3-hydroxy-4-methylbenzoate

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve Methyl 3-hydroxy-4-methylbenzoate in dichloromethane and add pyridine.

-

Cool the mixture in an ice bath and add acetic anhydride dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction by adding water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield Methyl 3-acetoxy-4-methylbenzoate.

Step 5: Selective Benzylic Oxidation

This step is a critical transformation to introduce the hydroxymethyl group. A common method for such a transformation on an activated methyl group is through oxidation with reagents like chromium trioxide or potassium permanganate under controlled conditions. However, for better selectivity and milder conditions, a method employing N-Bromosuccinimide (NBS) for initial bromination followed by hydrolysis can be employed.

Materials:

-

Methyl 3-acetoxy-4-methylbenzoate

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or another suitable solvent

-

Sodium bicarbonate (NaHCO₃)

-

Water

-

Acetone

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve Methyl 3-acetoxy-4-methylbenzoate in carbon tetrachloride.

-

Add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide.

-

Reflux the mixture with stirring for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and filter off the succinimide.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent to obtain the crude benzylic bromide.

-

Dissolve the crude bromide in a mixture of acetone and water, and add sodium bicarbonate.

-

Heat the mixture to reflux for 2-3 hours to effect hydrolysis.

-

Cool the mixture, remove the acetone under reduced pressure, and extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give crude Methyl 3-acetoxy-4-(hydroxymethyl)benzoate. This intermediate is often taken to the next step without extensive purification.

Step 6: Deprotection of the Phenolic Hydroxyl Group (Hydrolysis)

The final step involves the removal of the acetate protecting group to yield the target molecule.

Materials:

-

Crude Methyl 3-acetoxy-4-(hydroxymethyl)benzoate

-

Methanol (MeOH)

-

Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH) solution

-

Water

-

Dilute hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the crude Methyl 3-acetoxy-4-(hydroxymethyl)benzoate in methanol.

-

Add a catalytic amount of potassium carbonate or a dilute solution of sodium hydroxide.

-

Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.

-

Once complete, neutralize the mixture with dilute hydrochloric acid.

-

Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis. Please note that yields are representative and may vary based on reaction scale and optimization.

| Step | Starting Material | Reagents | Product | Representative Yield (%) |

| 1 | 4-Methyl-3-nitrobenzoic acid | MeOH, H₂SO₄ | Methyl 4-methyl-3-nitrobenzoate | 85-95 |

| 2 | Methyl 4-methyl-3-nitrobenzoate | H₂, 10% Pd/C, MeOH | Methyl 3-amino-4-methylbenzoate | >95 |

| 3 | Methyl 3-amino-4-methylbenzoate | H₂SO₄, NaNO₂ | Methyl 3-hydroxy-4-methylbenzoate | 60-70 |

| 4 | Methyl 3-hydroxy-4-methylbenzoate | Acetic anhydride, Pyridine | Methyl 3-acetoxy-4-methylbenzoate | >90 |

| 5 | Methyl 3-acetoxy-4-methylbenzoate | NBS, BPO; then NaHCO₃, H₂O | Methyl 3-acetoxy-4-(hydroxymethyl)benzoate | 50-60 (over 2 steps) |

| 6 | Methyl 3-acetoxy-4-(hydroxymethyl)benzoate | K₂CO₃, MeOH | This compound | 80-90 |

Conclusion

This application note provides a detailed and logical multi-step protocol for the synthesis of this compound. The described procedures are based on well-established chemical reactions and are intended to be a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry. The inclusion of a protection-deprotection strategy for the phenolic hydroxyl group enhances the robustness of the overall synthesis, particularly for the challenging benzylic oxidation step. Careful execution of these protocols should enable the efficient and reproducible preparation of this important synthetic intermediate.